Cas no 1864074-23-6 (3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride)

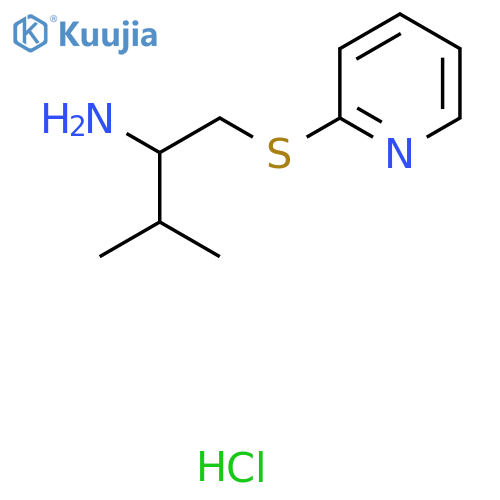

1864074-23-6 structure

商品名:3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride

- AKOS026747299

- 3-methyl-1-(pyridin-2-ylthio)butan-2-aminehydrochloride

- 1864074-23-6

- EN300-240890

- F2167-1614

- 3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride

- 3-methyl-1-pyridin-2-ylsulfanylbutan-2-amine;hydrochloride

- 3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride

-

- インチ: 1S/C10H16N2S.ClH/c1-8(2)9(11)7-13-10-5-3-4-6-12-10;/h3-6,8-9H,7,11H2,1-2H3;1H

- InChIKey: SJEYIPZXHHVVCY-UHFFFAOYSA-N

- ほほえんだ: Cl.S(C1C=CC=CN=1)CC(C(C)C)N

計算された属性

- せいみつぶんしりょう: 232.0800974g/mol

- どういたいしつりょう: 232.0800974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 139

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.2Ų

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M233386-100mg |

3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride |

1864074-23-6 | 100mg |

$ 115.00 | 2022-06-04 | ||

| TRC | M233386-1g |

3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride |

1864074-23-6 | 1g |

$ 680.00 | 2022-06-04 | ||

| Life Chemicals | F2167-1614-5g |

3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride |

1864074-23-6 | 95%+ | 5g |

$1452.0 | 2023-09-06 | |

| Life Chemicals | F2167-1614-10g |

3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride |

1864074-23-6 | 95%+ | 10g |

$2033.0 | 2023-09-06 | |

| Life Chemicals | F2167-1614-0.5g |

3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride |

1864074-23-6 | 95%+ | 0.5g |

$459.0 | 2023-09-06 | |

| Enamine | EN300-240890-1.0g |

3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride |

1864074-23-6 | 95% | 1.0g |

$842.0 | 2024-06-19 | |

| Enamine | EN300-240890-2.5g |

3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride |

1864074-23-6 | 95% | 2.5g |

$1650.0 | 2024-06-19 | |

| Enamine | EN300-240890-5.0g |

3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride |

1864074-23-6 | 95% | 5.0g |

$2443.0 | 2024-06-19 | |

| Enamine | EN300-240890-10.0g |

3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride |

1864074-23-6 | 95% | 10.0g |

$3622.0 | 2024-06-19 | |

| Enamine | EN300-240890-1g |

3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride |

1864074-23-6 | 1g |

$842.0 | 2023-09-15 |

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

1864074-23-6 (3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride) 関連製品

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 624-75-9(Iodoacetonitrile)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量